molecular formula C20H13NO B13808458 Isoindolo[2,1-f]phenanthridin-10(14bH)-one

Isoindolo[2,1-f]phenanthridin-10(14bH)-one

Cat. No.: B13808458
M. Wt: 283.3 g/mol
InChI Key: FAUVLIORSDBCSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoindolo[2,1-f]phenanthridin-10(14bH)-one is a complex heterocyclic compound that has garnered significant interest in the field of organic chemistry This compound is characterized by its fused ring structure, which includes both isoindole and phenanthridine moieties

Properties

Molecular Formula

C20H13NO

Molecular Weight

283.3 g/mol

IUPAC Name

1-azapentacyclo[12.7.0.02,7.08,13.015,20]henicosa-2,4,6,8,10,12,15,17,19-nonaen-21-one

InChI

InChI=1S/C20H13NO/c22-20-17-11-4-3-10-16(17)19-15-9-2-1-7-13(15)14-8-5-6-12-18(14)21(19)20/h1-12,19H

InChI Key

FAUVLIORSDBCSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C25

Origin of Product

United States

Preparation Methods

The synthesis of Isoindolo[2,1-f]phenanthridin-10(14bH)-one typically involves the cyclodehydration and rearrangement of 3-o-biphenylylaminophthalide derivatives. This process is carried out using hot phosphoric trichloride or polyphosphoric acid as reagents . Another approach involves the use of palladium-catalyzed dicarbonylative synthesis starting from commercially available 2-bromoanilines and 2-bromobenzyl amines . These methods highlight the versatility and efficiency of modern synthetic techniques in producing complex heterocyclic compounds.

Chemical Reactions Analysis

Isoindolo[2,1-f]phenanthridin-10(14bH)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.

    Substitution: Isoindolo[2,1-f]phenanthridin-10(14bH)-one can undergo substitution reactions, particularly at positions that are more reactive due to the presence of electron-donating or electron-withdrawing groups.

Common reagents used in these reactions include phosphoric trichloride, polyphosphoric acid, and palladium catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Isoindolo[2,1-f]phenanthridin-10(14bH)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Isoindolo[2,1-f]phenanthridin-10(14bH)-one exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s fused ring structure allows it to fit into specific binding sites, thereby modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Isoindolo[2,1-f]phenanthridin-10(14bH)-one can be compared with other similar compounds such as:

The uniqueness of Isoindolo[2,1-f]phenanthridin-10(14bH)-one lies in its specific ring fusion and the resulting chemical properties, which make it a valuable compound for various applications.

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